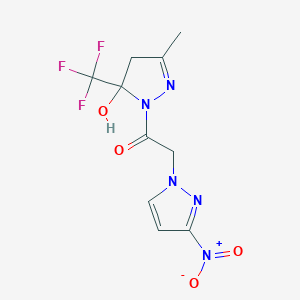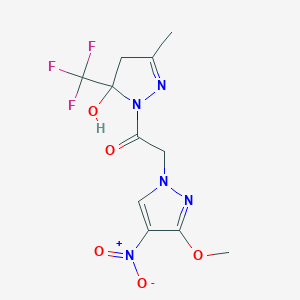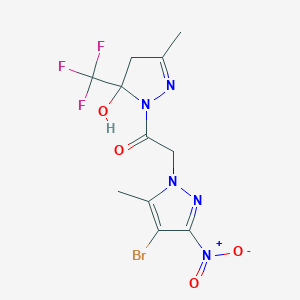![molecular formula C13H12N2O5S B279816 N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)
N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as HET0016 and has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in multiple fields. In
Aplicaciones Científicas De Investigación
HET0016 has been found to have a variety of applications in scientific research. One of its primary uses is as an inhibitor of the enzyme 20-HETE, which is involved in the regulation of blood pressure and kidney function. By inhibiting this enzyme, HET0016 has been shown to have potential therapeutic applications in the treatment of hypertension and other cardiovascular diseases.
In addition to its use as an enzyme inhibitor, HET0016 has also been found to have anti-inflammatory properties. This makes it a valuable tool for researchers studying the mechanisms of inflammation and the development of new anti-inflammatory drugs.
Mecanismo De Acción
The mechanism of action of HET0016 is related to its ability to inhibit the enzyme 20-HETE. This enzyme is involved in the production of a molecule called 20-hydroxyeicosatetraenoic acid (20-HETE), which is known to play a role in the regulation of blood pressure and kidney function. By inhibiting this enzyme, HET0016 can reduce the production of 20-HETE and help to regulate blood pressure and kidney function.
Biochemical and Physiological Effects:
HET0016 has a variety of biochemical and physiological effects that make it a valuable tool for researchers. In addition to its ability to inhibit the enzyme 20-HETE, HET0016 has been found to have anti-inflammatory properties and to be involved in the regulation of calcium signaling in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of HET0016 is its specificity as an inhibitor of the enzyme 20-HETE. This makes it a valuable tool for researchers studying the mechanisms of hypertension and other cardiovascular diseases. However, the complex synthesis process and high cost of HET0016 can be a limitation for some researchers.
Direcciones Futuras
There are many potential future directions for research related to HET0016. One area of focus could be the development of new and more efficient synthesis methods for HET0016. Additionally, further research is needed to fully understand the mechanisms of action of HET0016 and its potential therapeutic applications in the treatment of cardiovascular diseases and inflammation. Finally, researchers could also explore the potential use of HET0016 in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, HET0016 is a valuable tool for researchers studying the mechanisms of hypertension, inflammation, and calcium signaling in cells. Its specificity as an inhibitor of the enzyme 20-HETE makes it a valuable tool for researchers in multiple fields. While the complex synthesis process and high cost of HET0016 can be a limitation for some researchers, there are many potential future directions for research related to this compound.
Métodos De Síntesis
HET0016 is synthesized through a multi-step process that involves the reaction of 5-nitro-2-furoic acid with thioethanol in the presence of a strong acid catalyst. The resulting product is then treated with a nitration reagent to produce the final compound. The synthesis of HET0016 is a complex process that requires careful attention to detail to ensure that the final product is pure and of high quality.
Propiedades
Fórmula molecular |
C13H12N2O5S |
|---|---|
Peso molecular |
308.31 g/mol |
Nombre IUPAC |
N-[3-(2-hydroxyethylsulfanyl)-5-nitrophenyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H12N2O5S/c16-3-5-21-11-7-9(6-10(8-11)15(18)19)14-13(17)12-2-1-4-20-12/h1-2,4,6-8,16H,3,5H2,(H,14,17) |
Clave InChI |
IXLFDRFIFRYMKV-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=CC(=CC(=C2)SCCO)[N+](=O)[O-] |
SMILES canónico |
C1=COC(=C1)C(=O)NC2=CC(=CC(=C2)SCCO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279733.png)
![4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile](/img/structure/B279734.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B279736.png)
![[5-[(3,5-dimethyl-4-nitro-1-pyrazolyl)methyl]-2-furanyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B279737.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279738.png)

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279740.png)
![3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279742.png)
![4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279743.png)
![4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B279745.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279748.png)
![{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B279749.png)

